molecular formula C17H22N4O B2586560 (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1326816-23-2

(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2586560
CAS No.: 1326816-23-2
M. Wt: 298.39
InChI Key: VYYDKKXLPUPULV-UHFFFAOYSA-N
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Description

(1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone is a synthetic small molecule featuring a 1,2,3-triazole core linked to a 4-ethylphenyl substituent at the N1 position and a 4-methylpiperidine group via a methanone bridge. The 1,2,3-triazole moiety is a hallmark of "click chemistry" derivatives, commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound’s structural framework is analogous to pharmacologically active triazole derivatives, which are explored for anticancer, antimicrobial, and CNS-targeting activities .

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-14-4-6-15(7-5-14)21-12-16(18-19-21)17(22)20-10-8-13(2)9-11-20/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYDKKXLPUPULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole-based methanones:

Compound Name Substituent on Triazole Methanone-Linked Group Molecular Weight (g/mol) Key Properties/Biological Activity Reference
(1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone (Target) 4-Ethylphenyl 4-Methylpiperidin-1-yl ~326.41* High lipophilicity; potential CNS activity N/A
(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-4-yl)methanone (4d) 4-Nitrophenyl 1H-1,2,3-triazol-4-yl 312.27 Dual triazole system; high polarity
(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-4-yl)methanone (4g) 4-Bromobenzyl 1H-1,2,3-triazol-4-yl 370.20 Bromine enhances halogen bonding
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Benzyl Piperazin-1-yl ~311.38* Cytotoxic (IC₅₀: 2–10 µM vs. cancer cells)
(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (81) Benzyl Piperidin-4-yl ~375.47* High synthetic yield (88%)
(4-Methylphenyl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone (VIII) Phenyl 4-Methylphenyl 305.35 Crystalline; π-π stacking interactions
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]propenone 4-Methylphenyl 4-(Piperidin-1-yl)phenyl 415.51 Extended conjugation; planar structure

*Calculated based on molecular formula.

Structural and Electronic Modulations

  • Triazole Substituents: The 4-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~3.5*), balancing solubility and membrane penetration. In contrast, the nitro group in 4d increases polarity (logP ~2.1), reducing bioavailability .
  • Methanone-Linked Groups: Piperidine derivatives (e.g., target compound and 81) show higher rigidity compared to piperazine analogs (e.g., 8), affecting conformational flexibility and receptor interactions. Propenone-linked compounds (e.g., 14) exhibit extended conjugation, altering electronic properties (e.g., absorption maxima) and redox behavior .

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